molecular formula C12H10N2O3 B15224234 Ethyl 7-cyano-3-hydroxy-1H-indole-2-carboxylate

Ethyl 7-cyano-3-hydroxy-1H-indole-2-carboxylate

Cat. No.: B15224234
M. Wt: 230.22 g/mol
InChI Key: MRHYHMTVGYZSTP-UHFFFAOYSA-N
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Description

Ethyl 7-cyano-3-hydroxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by its indole core, which is substituted with a cyano group at the 7-position, a hydroxy group at the 3-position, and an ethyl ester at the 2-position. These substitutions confer unique chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-cyano-3-hydroxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the cyano, hydroxy, and ethyl ester groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-cyano-3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 7-cyano-3-hydroxy-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-cyano-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or receptors involved in cell proliferation and survival. The cyano and hydroxy groups play crucial roles in binding to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-cyano-3-hydroxy-1H-indole-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

ethyl 7-cyano-3-hydroxy-1H-indole-2-carboxylate

InChI

InChI=1S/C12H10N2O3/c1-2-17-12(16)10-11(15)8-5-3-4-7(6-13)9(8)14-10/h3-5,14-15H,2H2,1H3

InChI Key

MRHYHMTVGYZSTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N1)C#N)O

Origin of Product

United States

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